molecular formula C6H10N2O B12862457 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole

Cat. No.: B12862457
M. Wt: 126.16 g/mol
InChI Key: GWMYKNYCYVXKIX-UHFFFAOYSA-N
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Description

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-1,3-oxazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 50-100°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Cellular Pathways: Affecting cellular signaling pathways to influence cell function and behavior.

Comparison with Similar Compounds

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-1-(2-methyl-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3

InChI Key

GWMYKNYCYVXKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)CNC

Origin of Product

United States

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